

An In-depth Technical Guide to Boc-Dab(Aloc)-OH: Properties and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Boc-Dab(Aloc)-OH*

Cat. No.: *B558581*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Na-tert-butyloxycarbonyl-*N*₂-allyloxycarbonyl-2,4-diaminobutyric acid, commonly known as **Boc-Dab(Aloc)-OH**, is a non-proteinogenic amino acid derivative that serves as a versatile building block in synthetic chemistry. Its unique dual-protection scheme, featuring an acid-labile Boc group on the α -amino group and a palladium-labile Aloc group on the side-chain amino group, offers orthogonal control during complex molecular synthesis. This property is particularly valuable in solid-phase peptide synthesis (SPPS), where precise, sequential manipulation of protecting groups is paramount for the construction of modified peptides with novel structures and functions. The incorporation of Dab and its derivatives can introduce conformational constraints, enhance proteolytic stability, and provide sites for further chemical modification, such as cyclization or branching.

This technical guide provides a comprehensive overview of the known properties of **Boc-Dab(Aloc)-OH**, its application in peptide synthesis, and detailed experimental protocols. Due to the specificity of this compound, data from closely related diaminobutyric acid derivatives are also included for comparative purposes where direct data is unavailable.

Core Properties of Boc-Dab(Aloc)-OH

Boc-Dab(Aloc)-OH is a synthetic amino acid derivative that requires careful handling and storage. The following tables summarize its key chemical and physical properties based on

available data from chemical suppliers. It is important to note that properties can vary between stereoisomers (L- and D-forms) and whether the compound is in its free acid or salt form.

Chemical Identifiers

Property	Value	References
Chemical Name	(2S)-2-[(tert-butoxycarbonyl)amino]-4-(prop-2-enoxycarbonylamino)butanoic acid (L-form)	[1]
Synonyms	Boc-Ny-allyloxycarbonyl-L-2,4-diaminobutyric acid, N α -Boc-Ny-Aloc-L-Dab-OH	[1]
CAS Number	171820-73-8 (L-form)	[1]
Molecular Formula	C13H22N2O6	[1]
Molecular Weight	302.32 g/mol	[1]

Note: The user's query was for "**Boc-Dab(Aloc)-OH**", which is ambiguous regarding its stereochemistry. The L-form (CAS: 171820-73-8) is commonly used in peptide synthesis to mimic natural amino acids. A dicyclohexylammonium (DCHA) salt of the D-isomer, Boc-D-Dab(Aloc)-OH DCHA, is also commercially available (CAS: 350820-59-6) with a molecular formula of C13H22N2O6•C12H23N and a molecular weight of 483.6 g/mol .[\[2\]](#)

Physicochemical Properties

Direct experimental data for the melting point, optical rotation, and solubility of **Boc-Dab(Aloc)-OH** is not consistently published across public datasheets. For reference, the table below includes data for a closely related compound, Boc-Dap-OH (the L-isomer), to provide an approximation of its physical state.

Property	Value (for Boc-L-Dap-OH)	References
Appearance	White to off-white solid	[3]
Melting Point	210 °C (with decomposition)	[3]
Optical Rotation	$[\alpha]_{D}^{20} +5.5 \pm 1^\circ$, c = 1% in methanol:water (1:1)	[3]
Purity	≥98.0% (TLC)	[3]
Solubility	Data not available for Boc-Dab(Aloc)-OH. Generally soluble in organic solvents like DMF and DCM.	

Chemical Structure and Protecting Group Strategy

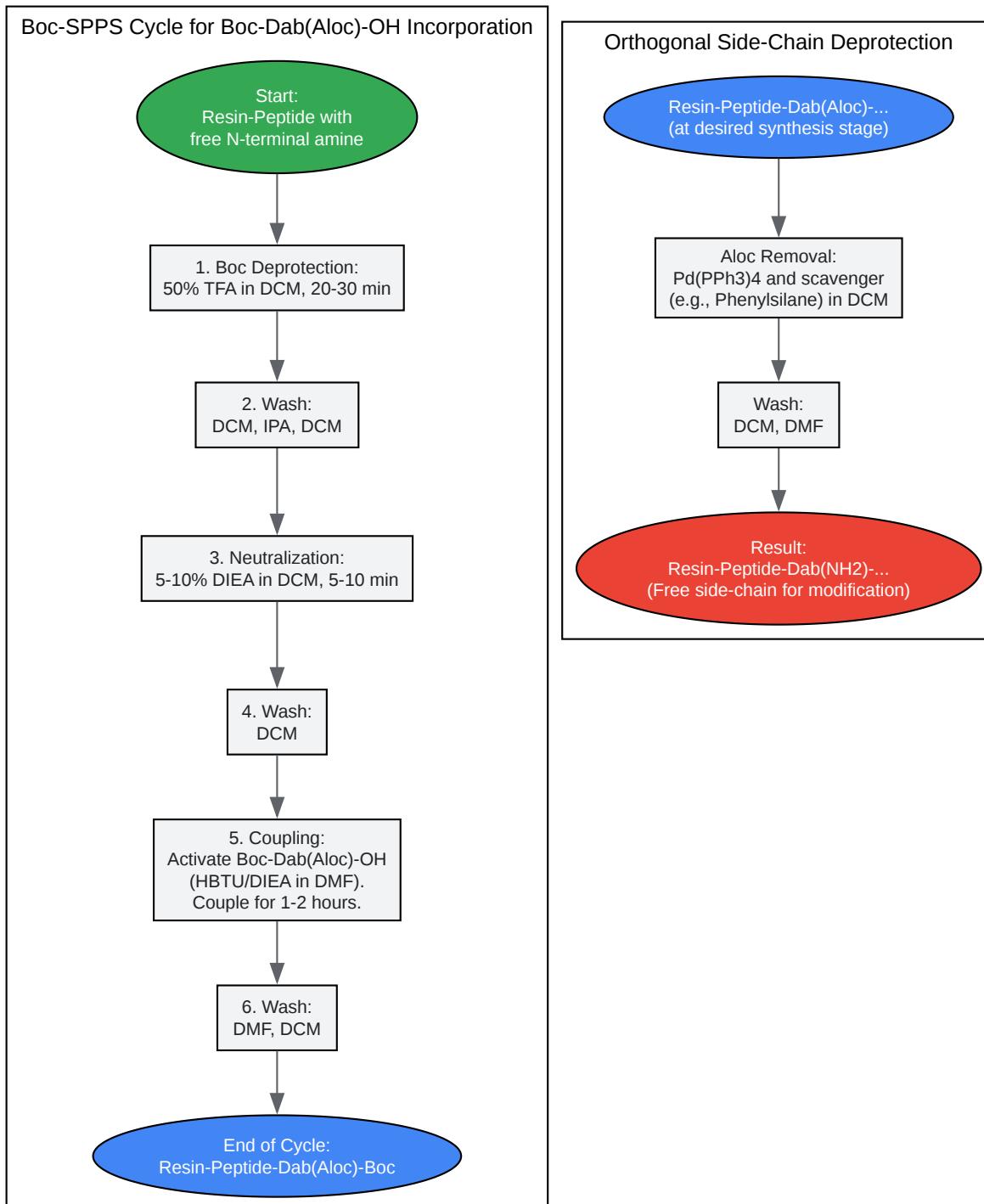
The utility of **Boc-Dab(Aloc)-OH** in synthesis stems from its orthogonal protecting groups. The diagram below illustrates the structure and the distinct removal conditions for the Boc and Aloc groups.

Caption: Orthogonal protecting groups of **Boc-Dab(Aloc)-OH**.

Experimental Protocols

While a specific, detailed synthesis protocol for **Boc-Dab(Aloc)-OH** is not readily available in public literature, its primary application is in Solid-Phase Peptide Synthesis (SPPS). The following section provides a detailed, adaptable methodology for the incorporation of a **Boc-Dab(Aloc)-OH** residue into a growing peptide chain on a solid support using a Boc/Bzl protection strategy. This protocol is adapted from established methods for similar derivatives like Boc-Dap(Fmoc)-OH.[3][4]

Incorporation of Boc-Dab(Aloc)-OH in Boc-SPPS


This protocol outlines the manual Boc-SPPS process for incorporating a **Boc-Dab(Aloc)-OH** residue. The synthesis is typically performed in a reaction vessel with a sintered glass frit for easy filtration.

Materials and Reagents:

- **Boc-Dab(Aloc)-OH**
- Peptide synthesis resin (e.g., Merrifield or PAM resin for C-terminal acid; MBHA resin for C-terminal amide)
- Dichloromethane (DCM), peptide synthesis grade
- N,N-Dimethylformamide (DMF), peptide synthesis grade
- Trifluoroacetic acid (TFA)
- N,N-Diisopropylethylamine (DIEA)
- Coupling reagent (e.g., HBTU, HATU)
- 1-Hydroxybenzotriazole (HOBr)
- Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0)) for Aloc removal
- Scavenger for Aloc removal (e.g., Phenylsilane)
- Cleavage cocktail (e.g., HF/anisole or a TFA-based cocktail)
- Cold diethyl ether

Experimental Workflow:

The following diagram illustrates the key steps in a single cycle of Boc-SPPS for the incorporation of **Boc-Dab(Aloc)-OH**, followed by the specific step for side-chain deprotection.

[Click to download full resolution via product page](#)

Caption: Boc-SPPS workflow for **Boc-Dab(Aloc)-OH**.

Step-by-Step Protocol:

- Resin Preparation: Start with the resin-bound peptide chain with a free N-terminal amine. Swell the resin in DCM for at least 30 minutes.
- Boc Deprotection:
 - Treat the resin with a solution of 50% TFA in DCM for 2-5 minutes and drain.
 - Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes to ensure complete removal of the Boc group.[\[4\]](#)
 - Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times).
- Neutralization:
 - Wash with isopropanol (2 times) and then DCM (3 times).
 - Add a 5-10% solution of DIEA in DCM to the resin and agitate for 5-10 minutes to neutralize the TFA salt.
 - Wash the resin with DCM (3-5 times) to remove excess base.[\[4\]](#)
- Coupling of **Boc-Dab(Aloc)-OH**:
 - Activation: In a separate vessel, dissolve **Boc-Dab(Aloc)-OH** (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBr (3 equivalents) in DMF. Add DIEA (6 equivalents) and allow the mixture to pre-activate for 2-5 minutes.[\[3\]](#)
 - Coupling: Add the activated amino acid solution to the neutralized resin. Agitate the reaction vessel for 1-2 hours at room temperature.
 - Monitoring: Monitor the coupling reaction using a qualitative method such as the Kaiser test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling step should be repeated.[\[4\]](#)
- Capping (Optional): To block any unreacted amino groups, a capping step can be performed using acetic anhydride and DIEA in DMF.

- Cycle Repetition: Repeat steps 2-5 for the next amino acid in the sequence.

Orthogonal Deprotection of the Aloc Group

The Aloc group can be selectively removed at any stage of the synthesis to allow for side-chain modification, while the peptide remains attached to the resin and other protecting groups (like Boc on the N-terminus of the last coupled amino acid) remain intact.

- Resin Preparation: Wash the peptide-resin with an inert solvent like DCM.
- Aloc Removal: Add a solution of a palladium(0) catalyst, such as Tetrakis(triphenylphosphine)palladium(0), and a scavenger, such as phenylsilane, in anhydrous DCM. The reaction is typically agitated under an inert atmosphere (e.g., nitrogen or argon) for 1-2 hours.
- Washing: After complete deprotection, thoroughly wash the resin with DCM and DMF to remove the catalyst and byproducts. The free γ -amino group is now available for further functionalization (e.g., lactamization, branching, or conjugation).

Conclusion

Boc-Dab(Aloc)-OH is a specialized chemical reagent with significant potential in the fields of peptide chemistry and drug development. Its key feature is the orthogonal protection of its two amino groups, enabling sophisticated synthetic strategies that are difficult to achieve with standard proteinogenic amino acids. While a consolidated public data sheet with all physicochemical properties is not readily available, its structural similarity to other protected diaminobutyric acid derivatives allows for the adaptation of established experimental protocols, particularly in the context of Boc-SPPS. The ability to selectively deprotect the Aloc-protected side chain on-resin opens up a wide array of possibilities for creating complex peptide architectures, making **Boc-Dab(Aloc)-OH** a valuable tool for researchers aiming to develop next-generation peptide-based therapeutics and research probes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 171820-73-8 CAS MSDS (BOC-DAB(ALOC)-OH) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. chempep.com [chempep.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Boc-Dab(Aloc)-OH: Properties and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b558581#what-are-the-properties-of-boc-dab-aloc-oh]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com